molecular formula C19H26O6 B1234716 Alatolide CAS No. 41929-10-6

Alatolide

Cat. No.: B1234716
CAS No.: 41929-10-6
M. Wt: 350.4 g/mol
InChI Key: IAKJNLGPQQXWAV-OWBFIBRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trihydroxygermaeranolide isobutyrate is a natural product found in Melampodium cinereum var. hirtellum and Melampodium cinereum with data available.

Scientific Research Applications

Molecular Conformation and Structural Analysis

  • Alatolide, a germacrane sesquiterpenoid lactone, has been studied through X-ray diffraction to determine its molecular conformation. The compound's conformation was found similar to that of costunolide, revealing specific torsion angles and an intramolecular hydrogen bond. This study provides insights into the structural properties of this compound, crucial for understanding its biochemical interactions (Cox & Sim, 1977).

Anticancer and Anti-inflammatory Activity

  • Alantolactone (ALA), chemically related to this compound, shows potent anti-inflammatory activity. A study demonstrated its efficacy in ameliorating the symptoms of dextran sulfate sodium-induced colitis in mice. ALA's effect involves suppressing the NF-κB signaling pathway and activating the human/mouse pregnane X receptor (PXR), a key gene in inflammatory bowel disease pathogenesis. This indicates its potential therapeutic application in inflammatory and autoimmune disorders (Ren et al., 2019).

  • Furthermore, sesquiterpene lactones, including this compound, have been studied for their cytostatic and pharmacological activity. This compound demonstrated high cytostatic activity against various types of transplantable tumors, indicating its potential as an anticancer agent (Hładoń & Chodera, 1975).

Mechanism of Action in Cancer Therapy

  • The mode of action of this compound in cancer therapy has been investigated. It was found to induce changes in HeLa cells, leading to the inhibition of protein and RNA synthesis, which resulted in cell death. These findings contribute to the understanding of this compound's mechanism of action in cancer treatment (Hładoń, Bobkiewicz, & Drożdż, 1977).

Anti-Neuroinflammatory Properties

  • Alantolactone has been studied for its anti-neuroinflammatory effects. A study demonstrated that it could alleviate cerebral ischemia-reperfusion injury, reduce neurological deficits, and attenuate apoptosis and necrosis of neurons. This suggests its potential use in treating central nervous system injuries (Tan, Li, Wang, & Tan, 2019).

Potential for Photodynamic Therapy

  • A study explored the use of this compound-related compounds for photodynamic therapy, a treatment modality for cancer. The research focused on enhancing the efficacy of these compounds in delivering the photosensitizer to the target cancer cells (Tan et al., 2015).

Properties

CAS No.

41929-10-6

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

[(3aR,4S,6Z,10Z,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate

InChI

InChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,8,11,15-17,20-21H,3-4,6-7,9-10H2,1-2H3/b13-5-,14-8-/t15-,16+,17+/m0/s1

InChI Key

IAKJNLGPQQXWAV-OWBFIBRNSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1C/C(=C\CC/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/CO)/CO

SMILES

CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO

Canonical SMILES

CC(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)CO)CO

Synonyms

alatolide
trihydroxygermaeranolide isobutyrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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